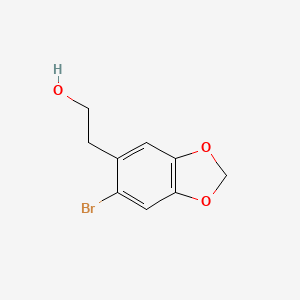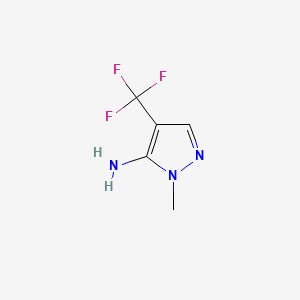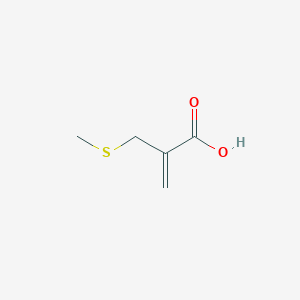
2-((Methylthio)methyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylthio)methyl)acrylic acid is an organic compound with the molecular formula C₅H₈O₂S It features a carboxylic acid group and a methylthio group attached to an acrylic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-((Methylthio)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with acrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the acrylic acid moiety.
Another method involves the addition of methylthiol to propargyl alcohol, followed by oxidation to form the desired acrylic acid derivative. This method typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity. Common industrial practices include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methylthio)methyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acrylic acid derivatives.
Applications De Recherche Scientifique
2-((Methylthio)methyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Mécanisme D'action
The mechanism by which 2-((Methylthio)methyl)acrylic acid exerts its effects depends on its chemical structure. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The methylthio group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
2-((Methylthio)methyl)acrylic acid can be compared with other similar compounds, such as:
Methacrylic acid: Similar in structure but lacks the methylthio group, making it less reactive in certain chemical reactions.
Acrylic acid: Lacks both the methylthio and methyl groups, resulting in different reactivity and applications.
2-Mercaptoacrylic acid: Contains a thiol group instead of a methylthio group, leading to different oxidation and reduction behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C5H8O2S |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
2-(methylsulfanylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2S/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) |
Clé InChI |
WYQMKWAHWMHFQY-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


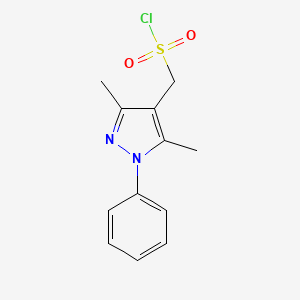
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
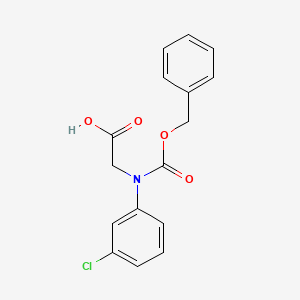
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
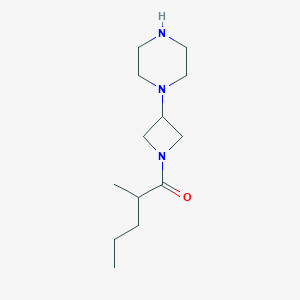
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


